Retinol, also known as vitamin A1, is a fat-soluble vitamin essential for various biological functions, particularly in vision, growth, immune function, and reproduction. It is an organic compound with the molecular formula C20H30O and a molar mass of approximately 286.46 g/mol. Retinol is primarily found in animal products such as liver, fish, and dairy, and can also be synthesized from provitamin A carotenoids found in plant sources like carrots and spinach. Its structure includes a beta-ionone ring and a long hydrocarbon tail with multiple conjugated double bonds, which contribute to its biochemical properties.
In the body, retinol is converted to retinoic acid, which interacts with specific receptors in cells throughout the body []. This binding triggers various cellular responses, including:
Retinol plays a pivotal role in multiple biological processes:
Retinol can be synthesized through various methods:
Retinol has diverse applications across various fields:
Research has shown that retinol interacts with various biological molecules:
Retinol belongs to a class of compounds known as retinoids. Here are some similar compounds:
Compound | Structure Similarity | Biological Role | Unique Features |
---|---|---|---|
Retinal | Aldehyde form of retinol | Essential for vision | Directly involved in phototransduction |
Retinoic Acid | Oxidized form of retinol | Regulates gene expression | Active form influencing cell differentiation |
Beta-Carotene | Precursor molecule | Source of vitamin A | Safe source; converted into retinol |
13-cis-Retinoic Acid | Isomer of retinoic acid | Used in acne treatment | Specific isomer with distinct therapeutic effects |
Retinol's uniqueness lies in its direct involvement in vision through its transformation into retinal and its role as a precursor for other biologically active forms like retinoic acid. Its ability to regulate gene expression further distinguishes it from other compounds within its class.
Retinol, also known as vitamin A alcohol or axerophthol, is an organic compound with the molecular formula C₂₀H₃₀O [1] [3] [4]. The compound has a molecular weight of 286.45 grams per mole and an exact mass of 286.229666 atomic mass units [3] [36]. The Chemical Abstracts Service registry number for retinol is 68-26-8 [1] [3].
The systematic International Union of Pure and Applied Chemistry name for retinol is (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol [1] [4]. This nomenclature reflects the stereochemical configuration and structural features of the molecule. The InChI key for retinol is FPIPGXGPPPQFEQ-OVSJKPMPSA-N, providing a unique identifier for the compound [1] [3] [36].
Retinol belongs to the classification of organic compounds known as retinoids, which are oxygenated derivatives of 3,7-dimethyl-1-(2,6,6-trimethylcyclohex-1-enyl)nona-1,3,5,7-tetraene and their derivatives [1]. Within the broader chemical taxonomy, retinol is classified under lipids and lipid-like molecules, specifically prenol lipids [1].
The all-trans configuration represents the most thermodynamically stable form of retinol under normal conditions [9] [11]. In all-trans-retinol, all four exocyclic double bonds exhibit E-geometry, meaning that the substituents are positioned on opposite sides of each double bond [9]. This configuration results in a relatively linear molecular structure compared to cis isomers [11].
The all-trans form is characterized by specific spectroscopic properties, including a characteristic ultraviolet-visible absorption maximum at 325 nanometers in ethanol solution [22] [23]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts that distinguish the all-trans configuration from other isomeric forms [25].
Research has demonstrated that all-trans-retinol serves as the primary substrate for enzymatic conversion to biologically active metabolites [10]. The stereochemical specificity of enzymes involved in retinoid metabolism shows preferential recognition of the all-trans configuration [12].
Retinol exists in several cis isomeric forms, with 11-cis-retinol and 13-cis-retinol being the most significant [5] [13] [15]. The 11-cis isomer has a molecular weight identical to the all-trans form but exhibits distinct physicochemical properties due to the bent molecular geometry resulting from the cis double bond at the C11-C12 position [5] [13].
The formation of cis isomers occurs through various mechanisms, including enzymatic isomerization and thermal rearrangement [12] [15]. Studies have shown that the isomerization process involves carbocation intermediates, which allow rotation around specific carbon-carbon bonds before reformation of the double bond in the cis configuration [12].
Kinetic studies reveal that cis isomers are generally less thermodynamically stable than the all-trans form, with 11-cis-retinol being particularly unstable and prone to spontaneous isomerization back to the all-trans configuration [14] [15]. The equilibrium mixture typically favors all-trans-retinol and 13-cis-retinol over 11-cis-retinol [14].
The β-ionone ring constitutes a critical structural element of retinol, consisting of a six-membered cyclohexene ring with two methyl substituents at the 6-position and one methyl group at the 2-position [16] [17]. This ring system, also designated as the 2,6,6-trimethyl-1-cyclohexen-1-yl moiety, provides structural rigidity to the molecule [1] [16].
The β-ionone ring serves as a recognition element for enzymes involved in retinoid metabolism [16]. Research has demonstrated that substitutions on the β-ionone ring, particularly hydroxylation at the 3-position, significantly affect enzymatic processing and biological activity [16]. The ring adopts a chair conformation that positions the methyl groups to minimize steric hindrance [17].
Spectroscopic studies indicate that the β-ionone ring contributes to the characteristic absorption properties of retinoids, with the conjugated system extending from the ring through the polyunsaturated side chain [17]. The electron density distribution within the ring influences the overall reactivity of the molecule toward oxidation and other chemical transformations [16].
The polyunsaturated side chain of retinol contains four conjugated double bonds arranged in a specific geometric pattern [17]. This chain extends from the β-ionone ring and terminates with the alcohol functional group, creating a system of alternating single and double bonds that contributes to the molecule's characteristic optical properties [17].
The side chain adopts different conformations depending on the isomeric form, with the all-trans configuration exhibiting a more extended, linear arrangement compared to cis isomers [11] [17]. The conjugated system spans from carbon-6 to carbon-15, creating a chromophore responsible for retinol's absorption in the ultraviolet-visible region [22].
Research findings indicate that the polyunsaturated nature of the side chain makes retinol susceptible to oxidation and photodegradation [29] [32]. The alternating double bond system can undergo various chemical reactions, including addition reactions, cycloaddition, and rearrangement processes [29].
The primary alcohol functional group at the terminal carbon (C-15) represents the defining structural feature that distinguishes retinol from other retinoids [17] [18]. This hydroxyl group (-OH) is attached to a primary carbon atom, making it readily accessible for chemical modifications and enzymatic transformations [18].
The alcohol functionality exhibits typical chemical behavior, including hydrogen bonding capabilities that influence solubility and intermolecular interactions [18] [21]. The hydroxyl group can participate in esterification reactions to form retinyl esters, which serve as storage forms of vitamin A in biological systems [18].
Spectroscopic analysis reveals that the alcohol group contributes to the overall polarity of the molecule while maintaining the predominantly lipophilic character imparted by the hydrocarbon framework [18]. The position of the hydroxyl group at the terminus of the conjugated system affects the electronic properties and reactivity of the entire molecule [17].
Retinol exhibits well-defined thermal transition temperatures that reflect its crystalline structure and intermolecular interactions [19] [20] [23]. The melting point of pure retinol ranges from 61 to 64 degrees Celsius, with most sources reporting values between 62 and 64 degrees Celsius [19] [20] [23] [35].
The boiling point of retinol has been reported at 137 to 138 degrees Celsius under reduced pressure conditions (1×10⁻⁶ millimeters of mercury) [19] [20] [23]. Under standard atmospheric pressure (760 millimeters of mercury), the boiling point increases significantly to approximately 421.2 degrees Celsius [23]. This substantial difference reflects the thermal sensitivity of the compound and its tendency to decompose at elevated temperatures under normal atmospheric conditions [23].
Property | Value | Reference Conditions |
---|---|---|
Melting Point | 61-64°C | Atmospheric pressure |
Boiling Point | 137-138°C | 1×10⁻⁶ mmHg |
Boiling Point | 421.2°C | 760 mmHg |
Density | 0.954 g/cm³ | Room temperature |
The relatively low melting point indicates weak intermolecular forces, primarily van der Waals interactions, between retinol molecules in the solid state [35]. The compound's density has been measured at 0.954 grams per cubic centimeter at room temperature [23] [35].
Retinol exhibits markedly different solubility behavior in polar and nonpolar solvents, reflecting its amphiphilic molecular structure [21] [24]. The compound is practically insoluble in water, with experimental measurements indicating a solubility of approximately 0.06 micromolar at room temperature and physiological pH (7.3) [21].
In organic solvents, retinol demonstrates significantly higher solubility [24]. The compound is readily soluble in absolute ethanol, methanol, chloroform, and other organic solvents [24] [35]. Retinol is also miscible with fats and oils, consistent with its lipophilic character and biological role as a fat-soluble vitamin [30].
Solvent System | Solubility | Temperature/pH Conditions |
---|---|---|
Water | 0.06 μM | 25°C, pH 7.3 |
Absolute Ethanol | Soluble | Room temperature |
Methanol | Soluble | Room temperature |
Chloroform | Soluble | Room temperature |
Glycerol | Practically insoluble | Room temperature |
The logarithm of the partition coefficient (log P) for retinol between octanol and water is 5.68, indicating strong preference for the lipophilic phase [19] [35]. This high partition coefficient explains the compound's tendency to accumulate in lipid-rich environments and its requirement for specialized transport mechanisms in aqueous biological systems [21].
Retinol exhibits characteristic absorption in the ultraviolet-visible region due to its extended conjugated system [22] [23]. The primary absorption maximum occurs at 325 nanometers in ethanol solution, with a molar extinction coefficient of approximately 52,140 M⁻¹cm⁻¹ [23] [24]. Some sources report slight variations in the extinction coefficient, with values ranging from 52,140 to 52,480 M⁻¹cm⁻¹ depending on the solvent system [24].
The absorption spectrum of retinol displays fine structure with a prominent peak at 325 nanometers and a smaller shoulder feature at approximately 311 nanometers [22]. The E¹%¹cm value (extinction coefficient for a 1% solution in a 1-centimeter path length) is reported as 1820 to 1835, depending on the measurement conditions [23] [24].
Spectroscopic Property | Value | Solvent | Reference |
---|---|---|---|
λmax | 325 nm | Ethanol | [22] [23] [24] |
Molar extinction coefficient | 52,140-52,480 M⁻¹cm⁻¹ | Ethanol | [23] [24] |
E¹%¹cm | 1820-1835 | Ethanol | [23] [24] |
Shoulder peak | 311 nm | Ethanol | [22] |
Hydration effects influence the spectroscopic properties of retinol, with water decreasing the molar extinction coefficient and causing a bathochromic shift of approximately 1 nanometer in the absorption maximum [21]. The compound also exhibits fluorescence properties, with maximum emission occurring at wavelengths between 470 and 520 nanometers when excited at 325 to 327 nanometers [23] [24].
Retinol demonstrates significant sensitivity to environmental factors, particularly temperature, light, and oxygen exposure [26] [28] [29]. The compound's chemical stability is highly dependent on storage conditions and formulation environment [28] [30].
Thermal stability studies reveal that retinol undergoes degradation at elevated temperatures through multiple pathways [26] [28]. At temperatures of 25 degrees Celsius, retinol can experience 0-80% degradation over a six-month period, depending on the formulation matrix [26] [27]. When exposed to accelerated stability testing conditions at 40 degrees Celsius, degradation increases substantially, with 40-100% loss observed after six months [26] [27].
The primary thermal degradation mechanism involves isomerization from all-trans-retinol to 13-cis-retinol, with the reaction rate increasing proportionally with temperature [28]. Additional thermal decomposition pathways include dehydration to form anhydroretinol and oxidative degradation in the presence of oxygen [28] [29].
Temperature | Time Period | Degradation Range | Degradation Mechanism |
---|---|---|---|
25°C | 6 months | 0-80% | Isomerization, oxidation |
40°C | 6 months | 40-100% | Enhanced isomerization, dehydration |
50°C | 2 months | Significant | Thermal isomerization to 13-cis |
Photochemical stability represents another critical parameter affecting retinol integrity [29] [32]. Light exposure, particularly ultraviolet radiation, induces photodegradation through multiple mechanisms including photoisomerization, photooxidation, and formation of reactive oxygen species [29] [32]. Studies demonstrate that light-induced degradation proceeds more rapidly than thermal degradation under comparable conditions [26] [29].